molecular formula C34H29ClN2O B2820860 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-65-7

2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2820860
CAS No.: 685107-65-7
M. Wt: 517.07
InChI Key: KKNWMTGMYICBHJ-LVZFUZTISA-N
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Description

2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a heptylphenyl group, and an indeno[1,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indeno[1,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzophenone and a dicarbonyl compound under acidic conditions.

    Introduction of the Ethenyl Group: The (E)-2-(3-chlorophenyl)ethenyl group can be introduced via a Heck coupling reaction, which involves the reaction of a halogenated precursor with a styrene derivative in the presence of a palladium catalyst.

    Attachment of the Heptylphenyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the indeno[1,2-b]pyridine core is reacted with a heptylbenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research into these derivatives could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-hexylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
  • 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-octylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile lies in its specific combination of functional groups and structural features. The presence of the heptylphenyl group, in particular, may impart unique physical and chemical properties, such as solubility and reactivity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN2O/c1-2-3-4-5-6-10-23-15-18-25(19-16-23)31-29(22-36)30(20-17-24-11-9-12-26(35)21-24)37-33-27-13-7-8-14-28(27)34(38)32(31)33/h7-9,11-21H,2-6,10H2,1H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNWMTGMYICBHJ-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CC4=CC(=CC=C4)Cl)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/C4=CC(=CC=C4)Cl)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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